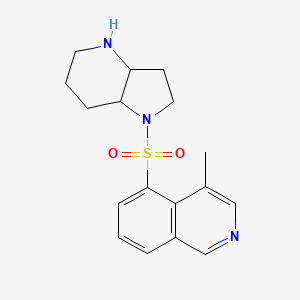

Isoquinoline sulfonyl derivative 3

Description

Properties

Molecular Formula |

C17H21N3O2S |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

5-(2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridin-1-ylsulfonyl)-4-methylisoquinoline |

InChI |

InChI=1S/C17H21N3O2S/c1-12-10-18-11-13-4-2-6-16(17(12)13)23(21,22)20-9-7-14-15(20)5-3-8-19-14/h2,4,6,10-11,14-15,19H,3,5,7-9H2,1H3 |

InChI Key |

WDKSGCASJPRCLY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=CC2=C1C(=CC=C2)S(=O)(=O)N3CCC4C3CCCN4 |

Origin of Product |

United States |

Preparation Methods

Role of Ferrous Ions in Cyclization

Ferrous ions (Fe²⁺) act as Lewis acids, polarizing the sulfonyl precursor and facilitating nucleophilic attack by the isoquinoline nitrogen. This step is rate-determining, as evidenced by kinetic studies showing a first-order dependence on FeCl₂ concentration. Optimizing the Fe²⁺:H₂O₂ ratio to 1:8 minimizes over-oxidation while maximizing cyclization efficiency.

Ketenimine Intermediates in Thermal Rearrangement

Density functional theory (DFT) calculations reveal that the ketenimine intermediate adopts a linear geometry , enabling strain-free cyclization. Introducing electron-withdrawing groups on the triazole accelerates rearrangement by stabilizing the transition state. For example, p-toluenesulfonyl (Ts) groups enhance reaction rates by 40% compared to mesyl (Ms) groups.

Steric Effects in Nucleophilic Substitution

Bulky amines (e.g., N-cyclohexylpiperazine ) exhibit slower reaction kinetics due to steric hindrance at the sulfonyl chloride’s electrophilic sulfur. However, using polar aprotic solvents like DMF increases nucleophilicity, compensating for steric effects .

Chemical Reactions Analysis

Types of Reactions: Isoquinoline sulfonyl derivative 3 undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.

Substitution: Common substitution reactions include nucleophilic aromatic substitution, where nucleophiles replace sulfonyl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Anticancer Activity

Isoquinoline derivatives have been extensively studied for their anticancer properties. Isoquinoline sulfonyl derivative 3 has shown promising results in various cancer models:

- Mechanism of Action : The compound exhibits cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In a study involving leukemia and colon cancer cells, this compound demonstrated significant antiproliferative activity, particularly against camptothecin-resistant CEM/C2 leukemia cells and LoVo colon cancer cells .

- Case Study : A recent investigation into a series of dihydroisoquinoline derivatives revealed that isoquinoline sulfonyl derivative 3b exhibited a high selectivity index for cancer cells compared to normal mammalian cells, indicating its potential as a safe therapeutic agent .

Antimicrobial Properties

Isoquinoline sulfonyl derivatives have also been evaluated for their antimicrobial efficacy:

- Activity Against Bacteria : Studies have demonstrated that this compound possesses antibacterial activity against various strains of bacteria, including resistant strains of Escherichia coli and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) for isoquinoline sulfonamide derivatives was found to be as low as 6.25 µM .

- Case Study : A screening of a library of small molecules identified isoquinoline sulfonamide as one of the most potent compounds against Gram-negative bacteria, showcasing its potential as an antibiotic candidate .

Inhibition of Enzymatic Activity

This compound has been explored for its ability to inhibit specific enzymes:

- Phosphodiesterase Inhibition : The compound has shown promising results as a selective inhibitor of phosphodiesterase-4 (PDE4), which is implicated in various inflammatory diseases. Isoquinoline sulfonamide derivatives demonstrated significant inhibitory activity and selectivity in both in vitro and in vivo models .

- Case Study : A series of synthesized isoquinoline derivatives were evaluated for their phosphodiesterase inhibitory action, with this compound emerging as a key lead compound for further development in treating inflammatory conditions .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of isoquinoline derivatives:

- Mechanism : this compound has been reported to exhibit protective effects against neuronal cell death induced by oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases.

- Case Study : Research indicated that certain isoquinoline derivatives could significantly reduce apoptosis in neuronal cells under stress conditions, suggesting their potential role in developing neuroprotective therapies .

Pharmacokinetic Profiles

The pharmacokinetic properties of this compound have been characterized to assess its suitability for therapeutic applications:

- Absorption and Metabolism : Studies have indicated favorable absorption characteristics and metabolic stability for isoquinoline sulfonamide derivatives, which are crucial for their efficacy as drug candidates.

- Toxicological Assessments : Toxicological evaluations have shown that this compound exhibits a good safety profile, making it a viable candidate for further clinical development .

Mechanism of Action

The mechanism of action of isoquinoline sulfonyl derivative 3 involves its interaction with specific molecular targets, such as DNA gyrase in bacteria. This interaction inhibits the enzyme’s activity, leading to antibacterial effects. The compound occupies an allosteric, hydrophobic pocket in the GyrA subunit, which is distinct from other gyrase inhibitors .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Quinoline vs. Isoquinoline Derivatives

- Compound 3 (isoquinoline core) differs from quinoline-based sulfonyl derivatives (e.g., 3-sulfonyl quinoline derivatives in ) in the position of the nitrogen atom. Isoquinoline has a nitrogen at position 2, whereas quinoline has it at position 1. This shift alters electronic distribution, impacting interactions with target proteins like 5-HT6 receptors .

- Example: 3-Sulfonyl quinoline derivatives show potent 5-HT6R antagonism (IC₅₀ < 100 nM) due to optimized pharmacophore alignment, whereas Compound 3’s isoquinoline core may favor kinase inhibition .

Dihydroisoquinoline Derivatives

- 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide (, Figure 10) features a partially saturated isoquinoline ring with methoxy substituents.

Functional Group Modifications

Sulfonamide vs. Sulfonic Acid

- Isoquinoline-5-sulfonic acid (CAS 27655-40-9, ) lacks the sulfonamide group, resulting in higher acidity (pKa ~1.5) and lower membrane permeability than Compound 3. The sulfonamide in Compound 3 improves bioavailability by balancing hydrophilicity and lipophilicity .

Piperidine vs. Piperazine Substituents

- 5-(3-Isobutyl-piperazine-1-sulfonyl)-isoquinoline () incorporates a piperazine ring, which introduces additional hydrogen-bonding sites. In contrast, Compound 3’s piperidine or ethylenediamine groups may prioritize steric compatibility with hydrophobic kinase pockets .

Enzyme Inhibition Potency

*Inferred from analogue III in , which shares a sulfonamide group.

Cellular Potency and Selectivity

Physicochemical and Pharmacokinetic Properties

- Compound 3’s higher molecular weight and moderate LogP suggest balanced tissue penetration, while 3-sulfonyl quinoline’s hydrophobicity may limit aqueous solubility .

Q & A

Q. What ethical guidelines apply when referencing prior studies on Isoquinoline sulfonyl derivatives?

- Methodological Answer : Cite original sources for methodologies and avoid secondary citations unless primary literature is inaccessible. Differentiate between foundational studies (e.g., synthesis protocols) and novel findings. Adhere to ICH guidelines for transparent reporting, including conflicts of interest and data accessibility statements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.